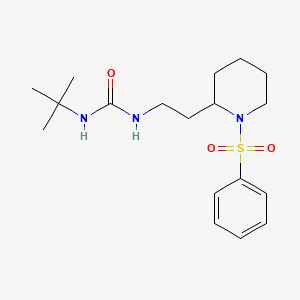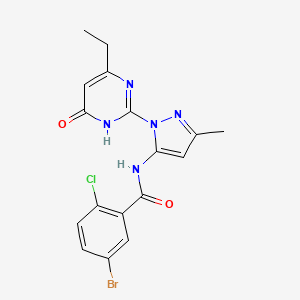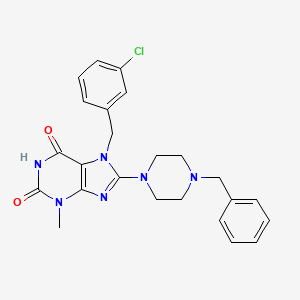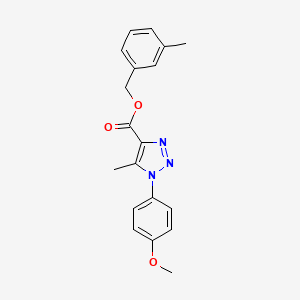![molecular formula C23H21N7O4S B2925029 4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-02-3](/img/structure/B2925029.png)
4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a nitrophenyl group, an amide group, a thioether group, a triazolo ring, and a pyridazine ring .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including amide coupling, nucleophilic substitution, and cyclization reactions . The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and diones in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes several aromatic rings and heterocycles. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis
The compound contains several reactive sites that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, the nitro group could be reduced to an amine, and the thioether could undergo oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and could be predicted using computational methods. These might include its solubility, stability, melting point, boiling point, and spectral properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to the one mentioned have been synthesized and evaluated for their antimicrobial activities. For example, a study on the synthesis of thienopyrimidine derivatives demonstrated that some of these compounds exhibit pronounced antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antiproliferative Activity
Additionally, derivatives featuring the triazolopyridazine moiety have been explored for their antiproliferative activity. This includes the investigation of certain compounds for their ability to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research (Ilić et al., 2011).
Heterocyclic Chemistry and Drug Discovery
The synthesis and characterization of various heterocyclic compounds, including those with a benzamide base or related structures, play a significant role in drug discovery. These compounds often serve as key intermediates or final targets in the development of new therapeutic agents due to their diverse biological activities. For instance, research into new classes of pyrazolo[1,5-a]pyrimidine and triazolopyrimidine derivatives has shown remarkable antiavian influenza virus activity, illustrating the potential for such compounds in antiviral drug development (Hebishy et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O4S/c1-15-5-7-16(8-6-15)23(32)24-12-11-20-27-26-19-9-10-22(28-29(19)20)35-14-21(31)25-17-3-2-4-18(13-17)30(33)34/h2-10,13H,11-12,14H2,1H3,(H,24,32)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXUDZCLOLPBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2924957.png)






![N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2924967.png)
